molecular formula C18H20N2O B3056746 2-(1H-indol-3-yl)-N-(4-methoxybenzyl)ethanamine CAS No. 7390-67-2

2-(1H-indol-3-yl)-N-(4-methoxybenzyl)ethanamine

Cat. No.: B3056746
CAS No.: 7390-67-2
M. Wt: 280.4 g/mol
InChI Key: MBINHSDRJFYMHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-indol-3-yl)-N-(4-methoxybenzyl)ethanamine is an organic compound that features an indole ring attached to an ethanamine chain, which is further substituted with a 4-methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-(4-methoxybenzyl)ethanamine typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Ethanamine Chain: The indole ring is then reacted with an appropriate alkylating agent to introduce the ethanamine chain. This can be achieved through nucleophilic substitution reactions.

    Introduction of the 4-Methoxybenzyl Group: The final step involves the reaction of the intermediate product with 4-methoxybenzyl chloride under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-(4-methoxybenzyl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the reduced amine or alcohol derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-(1H-indol-3-yl)-N-(4-methoxybenzyl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-(4-methoxybenzyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)ethylamine: Lacks the 4-methoxybenzyl group, making it less complex.

    N-(4-Methoxybenzyl)ethanamine: Lacks the indole ring, resulting in different chemical properties.

    2-(1H-indol-3-yl)-N-benzyl ethanamine: Similar structure but without the methoxy group, affecting its reactivity and applications.

Uniqueness

2-(1H-indol-3-yl)-N-(4-methoxybenzyl)ethanamine is unique due to the presence of both the indole ring and the 4-methoxybenzyl group, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in research and industry.

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[(4-methoxyphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-21-16-8-6-14(7-9-16)12-19-11-10-15-13-20-18-5-3-2-4-17(15)18/h2-9,13,19-20H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBINHSDRJFYMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60275575
Record name 2-(1H-indol-3-yl)-N-(4-methoxybenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60275575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7390-67-2
Record name 2-(1H-indol-3-yl)-N-(4-methoxybenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60275575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-indol-3-yl)-N-(4-methoxybenzyl)ethanamine
Reactant of Route 2
Reactant of Route 2
2-(1H-indol-3-yl)-N-(4-methoxybenzyl)ethanamine
Reactant of Route 3
Reactant of Route 3
2-(1H-indol-3-yl)-N-(4-methoxybenzyl)ethanamine
Reactant of Route 4
Reactant of Route 4
2-(1H-indol-3-yl)-N-(4-methoxybenzyl)ethanamine
Reactant of Route 5
Reactant of Route 5
2-(1H-indol-3-yl)-N-(4-methoxybenzyl)ethanamine
Reactant of Route 6
Reactant of Route 6
2-(1H-indol-3-yl)-N-(4-methoxybenzyl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.